N-[cyano(2,4-dimethoxyphenyl)methyl]-3-(cyanomethyl)benzamide
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Overview
Description
N-[cyano(2,4-dimethoxyphenyl)methyl]-3-(cyanomethyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of cyano groups and methoxy substituents on its aromatic rings, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(2,4-dimethoxyphenyl)methyl]-3-(cyanomethyl)benzamide typically involves the reaction of 2,4-dimethoxybenzyl cyanide with 3-cyanomethylbenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[cyano(2,4-dimethoxyphenyl)methyl]-3-(cyanomethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano groups can be reduced to primary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Oxidation: Formation of 2,4-dimethoxybenzaldehyde or 2,4-dimethoxybenzoic acid.
Reduction: Formation of N-[amino(2,4-dimethoxyphenyl)methyl]-3-(aminomethyl)benzamide.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-[cyano(2,4-dimethoxyphenyl)methyl]-3-(cyanomethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of N-[cyano(2,4-dimethoxyphenyl)methyl]-3-(cyanomethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano groups can participate in hydrogen bonding or act as electron-withdrawing groups, influencing the compound’s reactivity and binding affinity. The methoxy groups can enhance the compound’s solubility and stability .
Comparison with Similar Compounds
Similar Compounds
- N-[cyano(2,4-dimethoxyphenyl)methyl]-3-(aminomethyl)benzamide
- N-[cyano(2,4-dimethoxyphenyl)methyl]-3-(nitromethyl)benzamide
Uniqueness
N-[cyano(2,4-dimethoxyphenyl)methyl]-3-(cyanomethyl)benzamide is unique due to the presence of both cyano and methoxy groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
N-[cyano-(2,4-dimethoxyphenyl)methyl]-3-(cyanomethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-24-15-6-7-16(18(11-15)25-2)17(12-21)22-19(23)14-5-3-4-13(10-14)8-9-20/h3-7,10-11,17H,8H2,1-2H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVTYMSMHUMUND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C#N)NC(=O)C2=CC=CC(=C2)CC#N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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